Diethylene pyrophosphite
CAS No.: 3348-43-4
Cat. No.: VC19735614
Molecular Formula: C4H8O5P2
Molecular Weight: 198.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3348-43-4 |
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Molecular Formula | C4H8O5P2 |
Molecular Weight | 198.05 g/mol |
IUPAC Name | 2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |
Standard InChI | InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |
Standard InChI Key | SQCIFBZKLLGBFA-UHFFFAOYSA-N |
Canonical SMILES | C1COP(O1)OP2OCCO2 |
Introduction
Synthesis and Manufacturing
Synthetic Routes
Diethylene pyrophosphite is synthesized through controlled esterification and condensation reactions. Key methods include:
Key Considerations:
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Reactions require anhydrous conditions to prevent hydrolysis .
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Temperature control (<200°C) avoids decomposition into phosphoric acid derivatives .
Molecular Structure and Spectroscopic Properties
Structural Features
X-ray crystallography reveals a tetrahedral geometry at phosphorus atoms, with bond lengths and angles consistent with pyrophosphite esters :
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P–O bond length: 1.58–1.62 Å
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O–P–O angle: 102–108°
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Restricted rotation about the P–O–P bridge due to steric hindrance .
Spectroscopic Data
Technique | Key Signals | Reference |
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³¹P NMR | δ = −5.2 ppm (P–O–P), δ = 10.8 ppm (P–OH) | |
IR | ν(P–O) = 980 cm⁻¹, ν(P=O) = 1250 cm⁻¹ | |
MS | m/z = 258 (M⁺), fragments at m/z = 140 (P–O–C₂H₄) |
Chemical Reactivity and Applications
Reactivity Profile
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Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
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Hydrolysis: Slow hydrolysis in aqueous media to phosphoric acid and ethylene glycol (pH-dependent) .
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Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides .
Industrial and Scientific Applications
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